molecular formula C16H13F3N4O B3133169 N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 383148-36-5

N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No. B3133169
CAS RN: 383148-36-5
M. Wt: 334.3 g/mol
InChI Key: YEMKLNANRYZDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been studied extensively to determine its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and growth. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for more targeted and precise experiments. However, one limitation is that the compound may have off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide. One potential direction is to further investigate its antitumor properties and its potential use in cancer therapy. Another direction is to investigate its effects on other diseases such as neurodegenerative disorders and cardiovascular disease. Additionally, more studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.

Scientific Research Applications

N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide has been extensively studied in the field of medicine due to its potential applications as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic properties in various in vitro and in vivo studies.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)15-22-12-5-1-2-6-13(12)23(15)10-14(24)21-9-11-4-3-7-20-8-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKLNANRYZDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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